- Palladium(0)-catalyzed electroreductive carboxylation of aryl halides, β-bromostyrene, and allyl acetates with carbon dioxideChemistry Letters, 1986, (2), 169-72,
Cas no 93-04-9 (2-Methoxynaphthalene)
2-Methoxynaphthalene structure
2-Methoxynaphthalene Properties
Names and Identifiers
-
- 2-Methoxynaphthalene
- Methyl 2-naphthyl ether
- yara-yara
- 2-methoxy-naphthalene
- 2-Naphthol methyl ether
- 2-Naphthyl methyl ether
- 6-methoxynaphthalene
- Naphthalene,2-methoxy
- Nerolin
- Yara yara
- Yura yara
- β-Naphthyl methyl ether
- Naproxen Impurity M
- beta-Naphthyl methyl ether
- (1R,4R,5S,7S,8R,9S,12R,13R,21E,30R,33S,34R,37R,38S,40S,41R,42S,45R,46R,54E,63R,66S,67R,70R,71S,73S,7
- 2-Methoxynaphthalene (ACI)
- Ether, methyl 2-naphthyl (3CI)
- 6-Methoxy-2-naphthalene
- Methyl β-naphthyl ether
- Nerolin (old)
- Nerolin yara yara
- NSC 4171
- β-Methoxynaphthalene
- β-Naphthol methyl ether
- 2-Methoxynaphthalene (Nerolin)
- Neroline Yara Yara
- +Expand
-
- MFCD00004061
- LUZDYPLAQQGJEA-UHFFFAOYSA-N
- 1S/C11H10O/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3
- O(C)C1C=C2C(C=CC=C2)=CC=1
- 1859408
Computed Properties
- 158.07300
- 9
- 18
- 0
- 158.073165
- 126
- 3630
- 0
- 0
- 0
- 0
- 0
- 1
- 17.3
- 0
- 351
Experimental Properties
- 2.84840
- 9.23000
- 5997
- 1.5440 (estimate)
- Insoluble
- 274 °C(lit.)
- 70-73 °C (lit.)
- Fahrenheit: 208.4 ° f
Celsius: 98 ° c - 4704 | BETA-NAPHTHYL METHYL ETHER
- H2O: soluble (completely)
- Colorless flake crystals
- Stable. Combustible. Incompatible with strong oxidizing agents.
- Insoluble in water, soluble in ether, benzene and chloroform, slightly soluble in carbon disulfide, slightly soluble in methanol and ethanol. It can volatilize with water vapor.
- 1.064 g/mL at 25 °C(lit.)
2-Methoxynaphthalene Security Information
- GHS07 GHS09
- QJ9468750
- 2
- S22-S24/25
- UN 3077 9 / PGIII
- H401
- P273-P501
- Keep container closed when not in use. Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
- Warning
- Yes
2-Methoxynaphthalene Customs Data
- 29093090
-
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2-Methoxynaphthalene Price
2-Methoxynaphthalene Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Carbon dioxide , Triphenylphosphine , Tetraethylammonium p-toluenesulfonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide
Reference
Synthetic Circuit 2
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate , Dicyclohexyl[4-methoxy-3-(2-methoxyphenyl)-2-naphthalenyl]phosphine Solvents: Methanol , Benzene ; 16 h, 40 °C
Reference
- A mixed naphthyl-phenyl phosphine ligand motif for Suzuki, Heck, and hydrodehalogenation reactionsSynlett, 2006, (18), 2908-2913,
Synthetic Circuit 4
Synthetic Circuit 5
Synthetic Circuit 6
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Tetrabutylammonium bromide Catalysts: Nickel alloy, base, Ni 95,Ag 5 Solvents: Water ; 24 h, 80 °C
Reference
- Preparation of a cost-effective Ni-Ag bimetallic catalyst for hydrodehalogenation of aryl halides under mild conditionsNew Journal of Chemistry, 2022, 46(25), 12169-12176,
Synthetic Circuit 8
Reaction Conditions
1.1 Catalysts: Dimethyl sulfide Solvents: Dimethyl carbonate ; 4 h, rt → 220 °C
Reference
- Methylation with Dimethyl Carbonate/Dimethyl Sulfide Mixtures: An Integrated Process without Addition of Acid/Base and Formation of Residual SaltsChemSusChem, 2022, 15(3),,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Reference
- C-H Nickelation of Naphthyl Phosphinites: Electronic and Steric Limitations, Regioselectivity, and Tandem C-P FunctionalizationOrganometallics, 2019, 38(24), 4687-4700,
Synthetic Circuit 10
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Nickel acetate tetrahydrate , 1,2-Bis(dicyclohexylphosphino)ethane Solvents: Toluene ; 24 h, 170 °C
Reference
- Selective Reductive Removal of Ester and Amide Groups from Arenes and Heteroarenes through Nickel-Catalyzed C-O and C-N Bond ActivationAngewandte Chemie, 2017, 56(14), 3972-3976,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-2-imidazolidinylidene]chloro(η5-2,4-cyclo… Solvents: Isopropanol ; 24 h, 25 °C
Reference
- Highly active, well-defined (cyclopentadiene)(N-heterocyclic carbene)palladium chloride complexes for room-temperature Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions of aryl chlorides and deboronation homocoupling of arylboronic acidsAdvanced Synthesis & Catalysis, 2009, 351(10), 1575-1585,
Synthetic Circuit 13
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: 9-Hydroxy-1H-phenalen-1-one Solvents: Dimethyl sulfoxide ; 12 h, rt
Reference
- Transforming Non-innocent Phenalenyl to a Potent Photoreductant: Captivating Reductive Functionalization of Aryl Halides through Visible-Light-Induced Electron Transfer ProcessesJournal of Organic Chemistry, 2022, 87(24), 16550-16566,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: 4-Methylmorpholine , Diboronic acid Catalysts: Palladium Solvents: 1,2-Dichloroethane ; 3 h, 50 °C
Reference
- Catalytic Reductions Without External Hydrogen Gas: Broad Scope Hydrogenations with Tetrahydroxydiboron and a Tertiary AmineAdvanced Synthesis & Catalysis, 2020, 362(1), 166-176,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Cadmium sulfide , Nickel dichloride , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Dimethylacetamide ; rt
Reference
- Practical heterogeneous photoredox/nickel dual catalysis for C-N and C-O coupling reactionsChemical Communications (Cambridge, 2019, 55(33), 4853-4856,
Synthetic Circuit 17
Synthetic Circuit 18
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Triisopropylsilane Catalysts: Tributyl phosphite , Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium Solvents: Ethylcyclohexane ; 15 h, 130 °C
Reference
- Rhodium-catalyzed carbon-cyano bond cleavage reactions using organosilicon reagentsYuki Gosei Kagaku Kyokaishi, 2010, 68(11), 1112-1122,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Triisopropylsilane Catalysts: Triisopropyl phosphite , Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium Solvents: Ethylcyclohexane ; 15 h, 130 °C
Reference
- Rhodium-catalyzed reductive decyanation of nitriles using hydrosilane as a reducing agent: scope, mechanism and synthetic applicationBulletin of the Korean Chemical Society, 2010, 31(3), 582-587,
Synthetic Circuit 21
2-Methoxynaphthalene Raw materials
- (2-Methoxynaphthalen-1-yl)boronic Acid
- naphthalen-2-ol
- 1-Iodo-2-methoxynaphthalene
- 1-Bromo-2-methoxy-naphthalene
- 2-Bromo-6-methoxynaphthalene (Naproxen Impurity N)
- 6-Methoxy-2-naphthalenecarboxylic acid phenyl ester
- 2-Bromonaphthalene
- 6-Methoxy-2-cyanonaphthalene
- methyl 4-methylbenzene-1-sulfonate
2-Methoxynaphthalene Preparation Products
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2-Methoxynaphthalene Related Literature
-
1. NotesT. Lloyd Fletcher,Moses J. Namkung,W. Hogg,D. M. McKinnon,A. F. Trotman-Dickenson,G. J. O. Verbeke,P. F. Holt,B. I. Hopson-Hill,C. J. McNae,J. Blackwell,W. J. Hickinbottom,A. J. Birch,J. Grimshaw,C. L. Arcus,G. C. Barrett,R. T. Ferris,D. Hamer,R. Letters,A. M. Michelson,Keith D. Warren,R. P. Bell,M. H. Ford-Smith,J. S. Morley,J. Chatt,F. A. Hart,M. A. Bennett,G. Wilkinson,M. J. Allen,J. Vikin J. Chem. Soc. 1961 1400
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2. Organic synthesis with the most abundant transition metal–iron: from rust to multitasking catalystsSujoy Rana,Jyoti Prasad Biswas,Sabarni Paul,Aniruddha Paik,Debabrata Maiti Chem. Soc. Rev. 2021 50 243
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Alessandro K. Jord?o,Maria D. Vargas,Angelo C. Pinto,Fernando de C. da Silva,Vitor F. Ferreira RSC Adv. 2015 5 67909
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Yuan He,Zilong Huang,Kaikai Wu,Juan Ma,Yong-Gui Zhou,Zhengkun Yu Chem. Soc. Rev. 2022 51 2759
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Aikaterini Diamanti,Zara Ganase,Eliana Grant,Alan Armstrong,Patrick M. Piccione,Anita M. Rea,Jeffery Richardson,Amparo Galindo,Claire S. Adjiman React. Chem. Eng. 2021 6 1195
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Tapas Ghosh,Joydip Chatterjee,Sayantika Bhakta Org. Biomol. Chem. 2022 20 7151
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Xabier del Corte,Edorta Martínez de Marigorta,Francisco Palacios,Javier Vicario,Aitor Maestro Org. Chem. Front. 2022 9 6331
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Raju Jannapu Reddy,Arram Haritha Kumari RSC Adv. 2021 11 9130
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Abolfazl Olyaei,Mahdieh Sadeghpour RSC Adv. 2020 10 5794
-
Goutam Brahmachari RSC Adv. 2016 6 64676
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